molecular formula C12H19N3O2 B1532536 (4,5,6,7-四氢-1H-吲唑-5-基)-碳酸叔丁酯 CAS No. 955406-11-8

(4,5,6,7-四氢-1H-吲唑-5-基)-碳酸叔丁酯

货号 B1532536
CAS 编号: 955406-11-8
分子量: 237.3 g/mol
InChI 键: PMIXNXQUMXCCIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H19N3O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(OC©©C)NC1CC2=C(NN=C2)CC1 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.3 . It is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .

科学研究应用

有机合成应用

这种化合物在有机合成中具有重要意义,特别是作为各种复杂分子合成中间体。例如,它已被用于开发手性四氮杂大环(Levy et al., 2009)的多克拉不对称合成,这对于制造磁共振成像(MRI)对比剂至关重要。该研究突出了该化合物在实现高化学和光学纯度方面的作用,这对医学成像应用至关重要。

材料科学

在材料科学中,"(4,5,6,7-四氢-1H-吲唑-5-基)-碳酸叔丁酯"的衍生物已被探索用于制备聚合物太阳能电池。具体来说,在聚合物太阳能电池中使用吲哚-C60双加成物(ICBA)作为电子级联受体材料已经显示出增加开路电压和功率转换效率,表明该化合物对改善可再生能源技术(Cheng et al., 2014)的贡献。

药物应用

在药物研究中,该化合物的衍生物在HIV蛋白酶抑制剂的合成中起着重要作用,展示了它在解决重大健康挑战方面的实用性。例如,使用与"(4,5,6,7-四氢-1H-吲唑-5-基)-碳酸叔丁酯"相关的常见标记前体制备了安普瑞那韦和萨奎那韦的同位素标记版本,展示了它在开发治疗HIV的药物中的作用(Ekhato et al., 2004)

催化

该化合物及其相关结构已被探索用作各种化学反应中的催化剂或反应物,增强了合成过程的效率和选择性。例如,铟(III)卤化物催化了氨基与(Boc)2O的N-叔丁氧羰化反应,突出了该化合物在温和条件下合成N-叔丁基氨酸酯时的实用性,产率极高(Chankeshwara & Chakraborti, 2006)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound are P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

属性

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXNXQUMXCCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (0.11 mL, 2.35 mmol) was added to a solution of tert-butyl {3-[(dimethylamino)methylene]-4-oxocyclohexyl}carbamate obtained in Example (242a) (526 mg, 1.96 mmol) in methanol (10 mL), and the mixture was heated under reflux for 18 hours. The reaction solution was concentrated. The resulting residue was azeotropically distilled with toluene and then purified by silica gel column chromatography (elution solvent: dichloromethane/methanol 20/1) to obtain 257 mg of the title compound as an amorphous compound (55%).
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。